molecular formula C17H15NO2 B12596482 2H-Spiro[piperidine-3,9'-xanthen]-2-one CAS No. 648928-52-3

2H-Spiro[piperidine-3,9'-xanthen]-2-one

Cat. No.: B12596482
CAS No.: 648928-52-3
M. Wt: 265.31 g/mol
InChI Key: UASFMUDBIIYNCQ-UHFFFAOYSA-N
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Description

2H-Spiro[piperidine-3,9'-xanthen]-2-one is a spirocyclic compound of high interest in medicinal chemistry and drug discovery. The unique spiro[piperidine-3,9'-xanthene] scaffold incorporates a piperidine ring spiro-fused to a xanthene core, a structure known to impart significant three-dimensionality and conformational rigidity. This rigidity can reduce the entropy penalty upon binding to biological targets, often leading to enhanced potency and selectivity for research compounds . Spirocyclic structures are prevalent in many bioactive molecules and are frequently explored to improve the physicochemical and pharmacokinetic properties of drug candidates . This compound serves as a valuable chemical building block or pharmacophore for researchers developing novel therapeutic agents. Its potential applications span across multiple research areas, including but not limited to, the development of new antimicrobials and the exploration of inhibitors for specific signaling pathways . As a specialized research tool, it provides scientists with a versatile scaffold for structure-activity relationship (SAR) studies and the creation of targeted chemical libraries. Intended Use and Handling: This product is labeled "For Research Use Only" (RUO) . RUO products are essential tools designed exclusively for laboratory research applications in controlled settings and are not intended for use in the diagnostic or therapeutic treatment of humans or animals . They are not subject to evaluation for accuracy, specificity, or precision by in vitro diagnostic (IVD) regulatory authorities. This product should only be used by qualified and experienced researchers in an authorized laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

648928-52-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

spiro[piperidine-3,9'-xanthene]-2-one

InChI

InChI=1S/C17H15NO2/c19-16-17(10-5-11-18-16)12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2,(H,18,19)

InChI Key

UASFMUDBIIYNCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3=CC=CC=C3OC4=CC=CC=C42)C(=O)NC1

Origin of Product

United States

Synthetic Methodologies for 2h Spiro Piperidine 3,9 Xanthen 2 One and Its Derivatives

Retrosynthetic Strategies for the Spiro[piperidine-xanthene] Core

Retrosynthetic analysis reveals two primary strategic disconnections for the spiro[piperidine-xanthene] skeleton. The first approach involves the formation of the spiro-ring system onto a pre-existing piperidine (B6355638) scaffold. The second, contrasting strategy focuses on the construction of the piperidine ring onto a preformed xanthene or a related cyclic precursor.

Approaches Involving Formation of the Spiro-Ring on a Preformed Piperidine System

In this retrosynthetic paradigm, the piperidine ring is considered the foundational unit upon which the xanthene moiety is constructed or annulated to form the spiro-center. This can be achieved through several powerful synthetic transformations.

A plausible synthetic route employing reductive lithiation involves the generation of a nucleophilic center at the 3-position of a suitably protected piperidine derivative, which can then react with an electrophilic xanthene precursor. The lithiation of N-Boc-piperidines is a well-established method for creating functionalized piperidine systems. nih.govwhiterose.ac.uk

A proposed retrosynthetic pathway begins with the target molecule, 2H-Spiro[piperidine-3,9'-xanthen]-2-one. A key disconnection at the spirocyclic junction points to a precursor where a 3-lithiated piperidin-2-one derivative attacks a xanthone (B1684191) molecule. The N-Boc group is a common choice for directing lithiation and stabilizing the resulting organolithium intermediate. The reaction would proceed via nucleophilic addition to the carbonyl group of xanthone, followed by dehydration to form the spiro-linkage and subsequent cyclization to yield the final product.

Plausible Reaction Scheme:

Lithiation: An N-protected piperidin-2-one is treated with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like sparteine (B1682161) for asymmetric synthesis, to generate a lithiated species at the 3-position.

Nucleophilic Attack: The generated organolithium species is then reacted with xanthone.

Cyclization and Deprotection: An acid-catalyzed cyclization and removal of the protecting group would lead to the formation of the spiro[piperidine-xanthen]-2-one core.

While direct literature precedents for this specific transformation are not abundant, the principles of directed lithiation of N-Boc heterocycles provide a strong foundation for this synthetic strategy. researchgate.net

The 1,3-dipolar cycloaddition is a powerful and convergent method for the construction of five- and six-membered heterocyclic rings, and it can be effectively applied to the synthesis of spiro-heterocyclic systems. nih.govwikipedia.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. In the context of synthesizing the spiro[piperidine-xanthene] core, an azomethine ylide can serve as the 1,3-dipole, reacting with an exocyclic methylene (B1212753) xanthene derivative as the dipolarophile.

Azomethine ylides can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. nih.gov The subsequent cycloaddition with a suitable dipolarophile proceeds to form a pyrrolidine (B122466) or piperidine ring with high regio- and stereoselectivity.

General Reaction Scheme:

Formation of Azomethine Ylide: An appropriate amino acid is condensed with a carbonyl compound to generate the azomethine ylide.

Cycloaddition: The azomethine ylide undergoes a [3+2] or a formal [4+2] cycloaddition with a 9-methylene-xanthene derivative.

Rearrangement/Further Transformation: The initial cycloadduct may undergo rearrangement or further chemical transformations to yield the final this compound.

This method offers the advantage of rapidly building molecular complexity and allows for the introduction of various substituents on both the piperidine and xanthene moieties.

Dipole PrecursorDipolarophileCatalyst/ConditionsProduct TypeReference
SarcosineMethylene-oxindolesHeatSpiro-pyrrolidine nih.gov
α-Amino acidsAlkenesMetal complexesPyrrolidines nih.gov
AziridinesAldehydesHeatOxazolidines nih.govmdpi.com

This table presents examples of 1,3-dipolar cycloadditions for the synthesis of related heterocyclic systems.

Asymmetric intramolecular aza-Michael additions have emerged as a robust strategy for the enantioselective synthesis of nitrogen-containing heterocycles, including piperidines. nih.gov This method can be adapted to construct the spiro[piperidine-xanthen]-2-one core by designing a precursor that contains both the nucleophilic amine and the Michael acceptor tethered to a xanthene scaffold.

An organocatalyzed approach, often employing chiral amines or phosphoric acids, can facilitate the cyclization with high enantioselectivity. A plausible synthetic design would involve a xanthene derivative bearing an amino group and an α,β-unsaturated ester or amide side chain. The intramolecular conjugate addition of the amine to the Michael acceptor would forge the piperidine ring, creating the spiro-center in the process. Recent studies have demonstrated the utility of this methodology in creating complex spiro-oxindole piperidin-2-one derivatives with excellent yields and stereoselectivities. nih.gov

Catalyst TypeSubstrate TypeProductEnantiomeric Excess (ee)Reference
Chiral Squaramide2-Tosylaminoenones and Unsaturated PyrazolonesSpiropyrazolone Tetrahydroquinolinesup to 91% nih.gov
Chiral Phosphoric AcidN-Acyl Pyrazole Michael AcceptorSubstituted Piperidinesup to 98%
Bifunctional Amino-thioureao-Anilines with α,β-Unsaturated Carbonyls2-Substituted Indolinesup to 99%

This table highlights the effectiveness of organocatalyzed asymmetric aza-Michael additions in synthesizing related heterocyclic structures.

Approaches Involving Construction of the Piperidine Moiety on a Preformed Xanthene or Related Carbocyclic/Heterocyclic Ring

This alternative retrosynthetic strategy focuses on utilizing a pre-functionalized xanthene scaffold and subsequently constructing the piperidine ring upon it.

Ring-closing metathesis (RCM) has become a cornerstone in synthetic organic chemistry for the formation of cyclic systems, including nitrogen heterocycles like piperidine. biu.ac.ilresearchgate.net This powerful reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of two terminal alkenes to form a cycloalkene and a volatile alkene byproduct (e.g., ethylene).

To apply this strategy to the synthesis of this compound, a xanthene precursor bearing two alkenyl chains at the 9-position is required. One of these chains would incorporate a nitrogen atom destined to become part of the piperidine ring.

Proposed Synthetic Sequence:

Precursor Synthesis: A xanthone molecule can be functionalized at the 9-position with two alkenyl arms. This could be achieved through Grignard reactions or other nucleophilic additions. One of the alkenyl chains would need to contain a protected amine functionality.

Ring-Closing Metathesis: The diene precursor is then subjected to RCM conditions using a suitable Grubbs-type catalyst. This would lead to the formation of the tetrahydropyridine (B1245486) ring fused at the spiro-center.

Final Transformations: Subsequent oxidation of the tetrahydropyridine and functional group manipulations would yield the target this compound.

The choice of catalyst and reaction conditions would be crucial to overcome potential steric hindrance around the spiro-center.

CatalystSubstrateProductYieldReference
Grubbs IDiallylamine2,3,4,5-TetrahydropyridineGood biu.ac.il
Grubbs IIDienylamidesEnantiopure PiperidinesGood to Excellent researchgate.net
Hoveyda-Grubbs IIDienylaminesSubstituted PiperidinesHigh

This table showcases the application of RCM in the synthesis of various piperidine derivatives.

Rhodium-Catalyzed Asymmetric Reductive Heck Reactions

While significant progress has been made in enantioselective catalysis, the asymmetric insertion of carbenes into P-H bonds to create P-chiral products has been a relatively unexplored area. nih.gov A notable development is the rhodium(I)-catalyzed enantioselective synthesis of P-chiral triarylphosphine oxides. nih.gov This process involves the asymmetric C-P coupling of a secondary phosphine (B1218219) oxide with diazonaphthoquinone. nih.gov The reaction proceeds via a kinetic resolution pattern, driven by aromatization, to yield P-chiral triarylphosphine oxides linked to a 2-naphthol (B1666908) group with high enantioselectivity. nih.gov

Another powerful application of rhodium catalysis is the enantioselective addition of arylboronic acids to N-heteroaryl ketones, a reaction that has been challenging due to catalyst deactivation by the nitrogen atom. nih.gov An efficient protocol has been established using a rhodium catalyst with the WingPhos ligand, which contains two anthryl groups crucial for the transformation. nih.gov This method produces a wide range of valuable α-heteroaryl alcohols with excellent functional group compatibility and high enantiomeric excess (ee). nih.gov For instance, the reaction of various N-heteroaryl ketones with arylboronic acids using a [Rh(C2H4)2Cl]2 precursor, (S,S,S,S)-WingPhos ligand, and CsF as a base affords chiral tertiary alcohols in good yields and up to 99% ee. nih.gov These rhodium-catalyzed strategies highlight a potent approach for constructing chiral centers, a key challenge in the synthesis of complex molecules like this compound analogs.

Multi-Component Reaction (MCR) Strategies for Spiro[piperidine-xanthene] Synthesis

Multi-component reactions (MCRs), where three or more substrates react in a single operation to form a final product, are highly valued in organic and pharmaceutical chemistry. mdpi.com These reactions are economically favorable, less time-consuming, and more energy-efficient due to the reduction in isolation and purification steps compared to traditional linear syntheses. mdpi.comresearchgate.net MCRs provide a powerful pathway to generate structurally diverse and complex molecules, such as spirooxindole derivatives, from simple starting materials. researchgate.net The efficiency of MCRs makes them particularly attractive for creating libraries of compounds for biological screening. researchgate.net

The synthesis of diverse spirotetrahydrocarbazoles has been achieved through a copper-catalyzed multicomponent Diels-Alder reaction of 2-methylindole, aromatic aldehydes, and cyclic 1,3-diones. beilstein-journals.org This strategy demonstrates the power of MCRs in accessing complex spiro frameworks with good yields and high diastereoselectivity. beilstein-journals.org Similarly, spirooxindolopyrrolidine tethered piperidone heterocyclic hybrids have been synthesized with complete regio- and stereoselectivity via a tandem three-component 1,3-dipolar cycloaddition in excellent yields. nih.gov These examples underscore the potential of MCRs for the efficient assembly of the spiro[piperidine-xanthene] core.

One-Pot Condensation Reactions

One-pot condensation reactions represent a highly efficient synthetic strategy that combines multiple reaction steps into a single procedure, avoiding the lengthy separation and purification of intermediates. researchgate.net This approach minimizes waste, energy, and costs, aligning with the principles of green chemistry. mdpi.comresearchgate.net

An environmentally benign one-pot condensation of cyclic diketones, aldehydes, and naphthols has been developed to produce various benzoxanthenone derivatives in good to excellent yields. mdpi.com This reaction can be effectively catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15 under solvent-free conditions. mdpi.com The proposed mechanism begins with a Knoevenagel condensation between a diketone (e.g., dimedone) and an aldehyde, followed by a Michael addition of naphthol to the resulting intermediate. mdpi.com The final step is a cyclization via nucleophilic attack and subsequent dehydration to yield the xanthene product. mdpi.com A similar one-pot, three-component approach is used to synthesize di-spirooxindole analogs, where azomethine ylides are generated in situ from isatins and an amino acid, which then react with a chalcone (B49325) to afford the target spirocycles in good yields. nih.gov These one-pot methodologies offer a practical and atom-economical route for constructing the xanthene and piperidine moieties found in the target spiro compound. mdpi.commdpi.com

ReactantsCatalyst/ConditionsProduct TypeYieldReference
Dimedone, Benzaldehyde, 2-NaphtholDABCO/Amberlyst-15, Solvent-freeTetrahydro-benzo[α]xanthene-11-oneGood to Excellent mdpi.com
Isatin (B1672199), l-Phenylalanine, Arylmethylenepiperidin-4-one[bmim]Br, 100 °CDispiropyrrolidines fused piperidinoneGood nih.gov
Isatins, (2S)-octahydro-1H-indole-2-carboxylic acid, Cyclohexanone-based chalconeOne-pot, in situ generationDi-spirooxindole analogsGood nih.gov
Halogenated amidesTf₂O, 2-F-Py, NaBH₄, One-potPiperidines and PyrrolidinesGood mdpi.com
Domino Knoevenagel Condensation–Michael Addition–Intermolecular Cyclization Sequences

Domino reactions, which involve a cascade of transformations within a single synthetic operation, offer a highly efficient route to complex molecular architectures. mdpi.com A prominent example is the sequence involving Knoevenagel condensation, Michael addition, and cyclization. mdpi.comrsc.org This strategy has been successfully employed for the diastereoselective synthesis of various heterocyclic systems. rsc.orgresearchgate.net

In a representative mechanism, an initial Knoevenagel condensation between an aldehyde and an active methylene compound forms an intermediate (e.g., an isatylidene–malononitrile). mdpi.com This is followed by a Michael addition with a second nucleophile. The resulting adduct then undergoes an intramolecular cyclization and tautomerization to yield the final spiro compound. mdpi.com This approach has been used to synthesize spiro compounds with potential anticancer activity under microwave-assisted, organocatalyzed conditions, achieving good yields ranging from 43–98%. mdpi.com

A similar domino sequence has been applied to the synthesis of dihydrofuropyrido[2,3-d]pyrimidines in water, highlighting the method's adaptability to green chemistry principles. rsc.orgresearchgate.net This process avoids the need for chromatographic purification, as pure products can often be obtained by simple washing. rsc.orgresearchgate.net The development of sequential Knoevenagel condensation/cyclization reactions has also led to the formation of diverse indene (B144670) and benzofulvene derivatives, where product selectivity can be controlled by the reaction conditions. acs.org

Stereoselective and Enantioselective Synthesis of this compound Analogs

Asymmetric Catalysis in Spiro[piperidine-xanthene] Formation

The development of asymmetric catalytic methods is crucial for accessing chiral spiro-piperidine scaffolds, which are prevalent in biologically active compounds. researchgate.netrsc.org Various strategies have been developed to control the stereochemistry during the formation of these complex structures.

One such method is an asymmetric 'Clip-Cycle' approach used to synthesize 3-spiropiperidines in up to 87% yield and with a 96:4 enantiomeric ratio (er). rsc.org This two-step process involves an E-selective cross-metathesis ('Clip') followed by an intramolecular asymmetric aza-Michael cyclization ('Cycle') promoted by a chiral phosphoric acid catalyst. rsc.org Another powerful strategy is the catalytic asymmetric vinylogous Mannich/annulation/acylation reaction of 2-ethylidene 1,3-indandiones with isatin N-Boc ketimines, which furnishes chiral spiro-oxindole piperidine derivatives with polyaromatic scaffolds in yields of 30–67% and high enantioselectivity (93–98% ee). researchgate.net

Furthermore, asymmetric catalytic aziridination has been established for synthesizing spiro-aziridine oxindoles. bohrium.com This reaction, utilizing a chiral nickel complex, proceeds via an aza-Michael-initiated ring closure to give products in excellent yields (up to 99%) and high stereoselectivity (up to 97% ee). bohrium.com These diverse catalytic systems demonstrate the high level of control achievable in the asymmetric synthesis of spiro-piperidine and related heterocyclic structures. nih.gov

Kinetic Resolution Approaches for Chiral Spiropiperidines

Kinetic resolution is a powerful technique for obtaining enantioenriched compounds from a racemic mixture. whiterose.ac.ukrsc.org This approach has been successfully applied to the synthesis of enantioenriched spirocyclic 2-arylpiperidines, which can serve as three-dimensional fragments in drug discovery. whiterose.ac.uknih.gov

A highly effective method involves the use of the chiral base system n-BuLi/(+)-sparteine for the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines. whiterose.ac.ukresearchgate.net In this process, one enantiomer of the racemic piperidine is preferentially deprotonated by the chiral base and then trapped with an electrophile. researchgate.net This allows for the separation of the unreacted, enantioenriched starting material from the newly formed product. researchgate.netresearchgate.net For example, the kinetic resolution of piperidine 2a using 0.8 equivalents of n-BuLi and 0.9 equivalents of (+)-sparteine, followed by quenching with MeOCOCl, allowed for the isolation of the (3S,5S)-2a enantiomer in 41% yield with a high enantiomeric ratio of 97:3. researchgate.net This methodology has proven to be scalable, with reactions on a gram scale providing excellent enantiomeric ratios (99:1). whiterose.ac.uk A key advantage is the ability to recover the expensive (+)-sparteine ligand through a simple acid-base extraction. whiterose.ac.uk

Table 1: Results of Kinetic Resolution of Spirocyclic Piperidines 2 using n-BuLi/(+)-sparteine researchgate.netresearchgate.net
SubstrateRecovered Starting Material (Yield)Enantiomeric Ratio (er)Trapped Product (Yield)Enantiomeric Ratio (er)
2a(3S,5S)-2a (41%)97:3(3R,5R)-9a (49%)86:14
2b(3S,5S)-2b (41%)99:1(3R,5R)-9b (57%)76:24
2c(3S,5S)-2c (41%)94:6(3R,5R)-9c (54%)79:21
2d(3S,5S)-2d (19%)90:10(3R,5R)-9d (72%)62:38
2e(3S,5S)-2e (43%)92:8--

Diastereoselective Control in Spirocyclic Annulations

The creation of the spirocyclic core, where the piperidine and xanthene rings are joined by a single quaternary carbon, introduces significant stereochemical complexity. Controlling the relative orientation of substituents around the newly formed stereocenters—a concept known as diastereoselective control—is paramount in spirocyclic annulations.

A prominent strategy for achieving high diastereoselectivity in the synthesis of related spiro-heterocycles is the [3+2] cycloaddition reaction involving azomethine ylides. researchgate.netrsc.org In this process, an azomethine ylide is generated in situ, typically from the decarboxylative condensation of an α-amino acid and a ketone (like isatin or its derivatives). This ylide then reacts with a dipolarophile to form the spirocyclic system. Research on the synthesis of xanthenone fused spiro-pyrrolidine oxindoles demonstrated that this multicomponent approach can proceed with high regio- and diastereoselectivity. researchgate.net The specific configuration of the resulting spirocycloadduct is often confirmed through single-crystal X-ray diffraction analysis. researchgate.net

Density Functional Theory (DFT) studies have been employed to understand the mechanism and the origins of stereoselectivity in these cycloadditions. rsc.org These computational analyses help predict that the reaction may proceed through several closely related transition states, with the final product's stereochemistry determined by the most energetically favorable pathway. rsc.org For the synthesis of spirooxindole pyrrolidine/piperidine fused chromene derivatives, DFT studies indicated a preference for a meta-regioselective and endo-stereoselective pathway. rsc.org

Another advanced method for achieving diastereoselectivity involves the carbometalation of cyclopropenes. nih.gov This approach, while demonstrated for polysubstituted spiropentanes, illustrates a powerful principle of selectivity control. It relies on a syn-facial diastereoselective carbometalation combined with a regio-directing group that later acts as a leaving group in an intramolecular substitution, allowing the formation of a single diastereomer from multiple possibilities. nih.gov Such precise control is crucial for building complex molecules with multiple contiguous stereocenters. nih.gov One study successfully created a spiropentane (B86408) with five contiguous stereocenters as a single diastereomer out of eight possible isomers. nih.gov These methodologies highlight the sophisticated control that can be achieved in constructing spirocyclic frameworks, which is directly applicable to the synthesis of stereochemically defined derivatives of this compound.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with modern chemical manufacturing principles, the development of sustainable and green synthetic routes is a key focus area. This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency through the use of aqueous media, solvent-free conditions, and catalyst-free or recyclable catalyst systems.

Aqueous Media and Solvent-Free Methodologies

Water, as a solvent, offers significant environmental and economic advantages, being non-toxic, non-flammable, and inexpensive. The synthesis of related spiro[indoline-3,9'-xanthene]trione derivatives has been successfully achieved in aqueous media. researchgate.net In a study comparing various solvents, water was found to be the solvent of choice, providing good yields when the condensation reaction between dimedone and isatins was catalyzed by p-toluenesulfonic acid under reflux conditions. researchgate.net This highlights the potential of water to facilitate key bond-forming reactions in the synthesis of spiro-xanthene systems.

Similarly, catalyst-free approaches for synthesizing spiro derivatives in water have been developed. nih.gov For instance, spiroacenaphthylene-pyranopyrazole derivatives were synthesized by reacting acenaphthoquinone, pyrazolones, and activated methylene compounds in water without any catalyst. nih.gov This method boasts mild reaction conditions, short reaction times, and excellent yields while avoiding the use of hazardous organic solvents. nih.gov The use of eco-friendly ionic liquids in a one-pot fashion also represents a green approach to synthesizing spiro-piperidine derivatives. nih.gov

Solvent-free, or solid-state, reactions provide another avenue for green synthesis by eliminating the need for solvents altogether. A simple and inexpensive method for synthesizing spiro[9H-xanthene-oxindole] derivatives has been reported under solvent-free conditions using conventional heating. researchgate.net This reaction proceeds effectively with potassium carbonate (K2CO3) as a base and tetrabutylammonium (B224687) bromide (TBAB) as a commercially available and low-cost phase-transfer catalyst. researchgate.net

Table 1: Comparison of Solvent Effects on Spiro[indoline-3,9'-xanthene]trione Synthesis Reaction of isatin and dimedone in the presence of p-TSA catalyst.

EntrySolventTime (h)Yield (%)Reference
1Ethanol (B145695)2460 researchgate.net
2Methanol2452 researchgate.net
3Chloroform24Trace researchgate.net
4Water2475 researchgate.net
5Acetonitrile2447 researchgate.net

Catalyst-Free and Recyclable Catalyst Systems

Eliminating catalysts or employing systems that can be easily recovered and reused are central tenets of green chemistry. Catalyst-free synthesis of spiro compounds has been shown to be highly effective under certain conditions. An environmentally benign, multicomponent reaction for synthesizing novel spiroquinoline derivatives was developed that proceeds under additive-free conditions in aqueous ethanol at room temperature. nih.gov This method not only offers excellent yields and high diastereoselectivity but also features a simple workup procedure. nih.gov

Where catalysts are necessary, the focus shifts to heterogeneous and recyclable options. Nano-catalysts are particularly promising due to their high surface area and ease of separation. A highly efficient one-pot multicomponent synthesis of bis-spiro piperidine derivatives has been reported using nanocellulose/BF3/Fe3O4 as a Lewis acid and heterogeneous catalyst in ethanol at room temperature. kashanu.ac.ir This magnetic nanocatalyst can be easily recovered from the reaction mixture and reused multiple times, a significant advantage for sustainable processes. kashanu.ac.ir

Another example involves the use of nano-γ-Al2O3 supported Sb(V) for the synthesis of bis-spiro piperidines under ultrasonic irradiation. nih.govrsc.org This method is efficient at room temperature. Acetic acid has also been employed as an inexpensive, non-toxic, and dual-role catalyst and solvent for the eco-friendly synthesis of bis-spiro-substituted piperidines at ambient temperature. researchgate.net This protocol is noted for its high efficiency and simple filtration workup, avoiding the need for chromatographic purification. researchgate.net

Table 2: Examples of Sustainable Catalyst Systems in Spiro-Piperidine Synthesis

Catalyst SystemReaction TypeKey AdvantagesReference
None (in aqueous ethanol)Multicomponent synthesis of spiroquinolinesAdditive-free, room temperature, high diastereoselectivity nih.gov
None (in water)Synthesis of spiro-pyranopyrazolesAvoids transition metals, mild conditions, excellent yields nih.gov
nanocellulose/BF3/Fe3O4Multicomponent synthesis of bis-spiro piperidinesHeterogeneous, recyclable, high yield, low reaction time kashanu.ac.ir
Acetic AcidPseudo six-component synthesis of bis-spiro piperidinesDual role as solvent and catalyst, inexpensive, non-toxic researchgate.net

Advanced Spectroscopic Characterization for Structural Elucidation and Conformational Analysis of 2h Spiro Piperidine 3,9 Xanthen 2 One

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise solid-state structure of a molecule. This technique provides atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystalline state. For 2H-Spiro[piperidine-3,9'-xanthen]-2-one, this analysis would confirm the stereochemistry at the spiro-carbon, the conformation of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat), and the planarity of the xanthene system.

While specific crystallographic data for this compound is not publicly available, analysis of closely related spiro-xanthene structures provides insight into the expected results. For instance, the crystal structure of 3′,6′-Bis(diethylamino)-2-(prop-2-ynyl)spiro[isoindoline-1,9′-xanthen]-3-one, a rhodamine-based spirocycle, was determined to have a monoclinic P21/c space group. researchgate.net In this related structure, the spiro-linked fragments are nearly orthogonal. researchgate.net Similarly, another derivative, 6′-Bis(diethylamino)-2-(2-hydroxyethylamino)spiro[isoindoline-1,9′-xanthen]-3-one, also shows a nearly orthogonal arrangement between the xanthene and the spirolactam rings. nih.gov X-ray analysis of a complex spiro-piperidine compound revealed a chair conformation for the piperidine ring. scirp.org For this compound, this technique would be crucial to definitively establish these geometric parameters.

Table 1: Example Crystal Data for a Related Spiro-Xanthene Compound This table presents data for 3′,6′-Bis(diethylamino)-2-(prop-2-ynyl)spiro[isoindoline-1,9′-xanthen]-3-one as an illustration. researchgate.net

ParameterValue
Chemical Formula C₃₁H₃₃N₃O₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 18.0701 (8)
b (Å) 16.2611 (7)
c (Å) 9.0801 (4)
β (°) 97.645 (2)
Volume (ų) 2644.4 (2)
Z 4

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR Techniques for Connectivity, Stereochemistry, and Regioselectivity

High-Resolution NMR spectroscopy is indispensable for elucidating the molecular structure in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (COSY, HSQC, HMBC) is used to establish the complete chemical structure.

¹H NMR: This would identify all hydrogen atoms, their chemical environments, and their coupling relationships (spin-spin splitting), indicating which protons are adjacent.

¹³C NMR: This experiment detects all unique carbon atoms, providing information about their hybridization and electronic environment. The carbonyl carbon of the lactam and the spiro-carbon would be key identifiable signals.

COSY (Correlation Spectroscopy): This 2D experiment shows correlations between protons that are coupled to each other, confirming the sequence of protons within the piperidine and xanthene rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, allowing for unambiguous assignment of carbon signals. ustc.edu.cn

For this compound, specific HMBC correlations from the piperidine CH₂ protons adjacent to the spiro-carbon to the quaternary carbons of the xanthene ring would be definitive proof of the structure.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Related Spiro-Piperidine Structures Assignments are illustrative and based on data from similar spiro-piperidine heterocyclic systems. tandfonline.comnih.gov

Atom Position (Illustrative)¹H Chemical Shift (ppm, δ)¹³C Chemical Shift (ppm, δ)Key HMBC Correlations
C=O (Lactam) -~170-180Protons on adjacent CH₂
Spiro C -~75-85Protons on adjacent CH₂ (piperidine) and aromatic CH (xanthene)
Piperidine N-H ~8.0-9.0 (broad s)-Carbons at C-2 and C-4
Piperidine CH₂ ~2.0-3.5 (m)~30-50Spiro C, C=O
Xanthene Ar-H ~6.5-8.0 (m)~110-155Other Ar-C, Spiro C, Xanthene C-O
Xanthene C-O-C -~150-160Ar-H protons

Solid-State NMR for Conformational and Dynamic Studies

Solid-State NMR (ssNMR) provides structural and dynamic information on materials in their solid form. ox.ac.uk Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, which are dependent on the orientation of the molecule relative to the external magnetic field. This technique would be highly valuable for studying the conformation of the piperidine ring of this compound in its solid, powdered, or amorphous state. By analyzing the chemical shift anisotropy (CSA) and dipolar couplings, ssNMR can provide insights into the local environment and conformational preferences, which can be compared with the results from single-crystal X-ray diffraction. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The two techniques are complementary and provide a unique "fingerprint" for the compound. researchgate.net

For this compound, key vibrational modes would include:

N-H stretch: A sharp band typically around 3200-3400 cm⁻¹ for the secondary amide in the piperidine ring.

C=O stretch: A strong absorption band for the lactam carbonyl group, expected in the range of 1650-1690 cm⁻¹. The IR spectrum of a related piperidone showed a strong C=O band at 1718 cm⁻¹. nih.gov

C-O-C stretch: Asymmetric and symmetric stretching of the ether linkage in the xanthene ring, typically appearing in the 1250-1050 cm⁻¹ region.

Aromatic C=C and C-H vibrations: Multiple bands in the 1450-1600 cm⁻¹ region (ring stretching) and 3000-3100 cm⁻¹ (C-H stretching).

Table 3: Expected Characteristic Vibrational Frequencies for this compound Frequencies are based on typical values for the respective functional groups and data from related compounds. nih.govresearchgate.netcore.ac.uk

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
N-H Stretch FT-IR, Raman3200 - 3400
Aromatic C-H Stretch FT-IR, Raman3000 - 3100
Aliphatic C-H Stretch FT-IR, Raman2850 - 2960
C=O Stretch (Lactam) FT-IR1650 - 1690 (Strong)
Aromatic C=C Stretch FT-IR, Raman1450 - 1600
C-N Stretch FT-IR1200 - 1350
C-O-C Asymmetric Stretch (Ether) FT-IR1200 - 1275 (Strong)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a new compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula from the measured mass. For this compound (Molecular Formula: C₁₇H₁₅NO₂), the theoretical exact mass of the molecular ion [M]⁺ or a protonated species [M+H]⁺ would be calculated and compared to the experimental value. An agreement within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula. unimi.it

Table 4: HRMS Data Calculation for this compound

IonMolecular FormulaCalculated Exact Mass
[M] C₁₇H₁₅NO₂265.1103
[M+H]⁺ C₁₇H₁₆NO₂⁺266.1176
[M+Na]⁺ C₁₇H₁₅NNaO₂⁺288.0995

Molecular Dynamics Simulations for Conformational Dynamics

Despite extensive searches of chemical and scientific databases, no studies providing data for Hirshfeld surface analysis, Natural Bond Orbital (NBO) analysis, or molecular dynamics simulations specifically for this compound could be located.

Therefore, the following sections, which were intended to detail these computational investigations, cannot be populated with the required scientifically accurate and specific findings.

Computational and Theoretical Investigations of 2h Spiro Piperidine 3,9 Xanthen 2 One

Intermolecular and Intramolecular Interaction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

No crystallographic data or Hirshfeld surface analysis studies for 2H-Spiro[piperidine-3,9'-xanthen]-2-one are available in the current scientific literature. This type of analysis is crucial for understanding the nature and contribution of various intermolecular contacts, such as hydrogen bonding and van der Waals forces, to the stability of the crystal structure. Without experimental crystal structure data (a prerequisite for this analysis), a detailed discussion of the crystal packing of this specific compound is not possible.

Natural Bond Orbital (NBO) Analysis for Intramolecular Stabilization Interactions

There are no published studies that have performed Natural Bond Orbital (NBO) analysis on this compound. NBO analysis is a powerful theoretical tool used to investigate charge transfer, hyperconjugative interactions, and other stabilizing electronic effects within a molecule. The absence of such research means there is no data to report on the specific intramolecular interactions that contribute to the stability of this spiro compound.

Molecular Dynamics Simulations for Conformational Dynamics

A search for molecular dynamics (MD) simulation studies on this compound yielded no results. MD simulations are instrumental in exploring the conformational landscape, flexibility, and dynamic behavior of a molecule over time. Without such studies, the conformational preferences and dynamic properties of this compound remain unexplored.

Structure Activity Relationships Sar and Mechanistic Biological Studies of 2h Spiro Piperidine 3,9 Xanthen 2 One Derivatives in Vitro and in Silico Approaches

Target-Specific Modulation and Inhibition (in vitro/in silico)

The unique three-dimensional structure of the spiro[piperidine-xanthenone] core serves as a privileged scaffold in medicinal chemistry. Its rigid framework allows for the precise orientation of functional groups, facilitating specific interactions with biological targets. Modifications to the xanthene rings, the piperidine (B6355638) nitrogen, and the lactam moiety have been systematically explored to optimize potency and selectivity.

Enzyme Inhibition Studies

Derivatives of the spiro-piperidine scaffold have been investigated as inhibitors of a diverse range of enzymes, demonstrating the platform's broad utility.

A significant body of research has focused on developing spiro-piperidine derivatives as inhibitors of histone deacetylases (HDACs), a class of enzymes crucial to epigenetic regulation and a key target in oncology. nih.govnih.gov Novel series of spiro[chromane-2,4'-piperidine] and spiro[benzofuran-2,4'-piperidine] hydroxamic acid derivatives have been identified as potent HDAC inhibitors. nih.gov These compounds typically feature a hydroxamic acid group, which acts as a zinc-binding group within the enzyme's active site. nih.gov

Structure-activity relationship studies have shown that modifications to the spirocyclic core significantly impact biological activity. nih.gov For instance, replacing the piperidine ring with other cyclic amines like azetidines has yielded compounds with excellent HDAC inhibition, with IC50 values in the nanomolar range. nih.gov Further optimization focusing on substituents on the piperidine nitrogen led to the development of compounds with improved pharmacokinetic profiles and potent in vivo antitumor activity in xenograft models. nih.gov A series of N-substituted 4-alkylpiperidine hydroxamic acids were identified as submicromolar inhibitors with antiproliferative activity. nih.gov The development of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives resulted in compounds with good potency (around 100 nM) and remarkable stability in human and mouse microsomes. nih.gov

Table 1: In Vitro HDAC Inhibitory Activity of Spiro-Piperidine Derivatives This table is interactive. Users can sort data by clicking on the headers.

Compound Class Modification Target IC50 (µM) Reference
Spirochromane Hydroxamic Acids Azetidine fused to spirochromane HDAC 0.062 - 0.485 nih.gov
Capsaicin Derivatives Various substitutions HDAC (HeLa Nuclear Extract) 44.60 - 50.55 nih.gov
Capsaicin Derivatives Selective substitution HDAC8 23.19 nih.gov
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] Unsubstituted 3-H-benzoxazine HDAC ~0.100 nih.gov
Spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] Free spiropiperidine (benzyl benzoxazine) HDAC 0.059 nih.gov

The spiro-piperidine scaffold has been explored for its potential to inhibit the Influenza A virus M2 protein, a pH-sensitive proton channel essential for viral replication. nih.govnih.govnih.gov Amantadine (B194251), a known M2 inhibitor, has faced widespread resistance, prompting the search for novel scaffolds. nih.gov

A structure-activity relationship study based on 2-[3-azaspiro(5,5)undecanol]-2-imidazoline (BL-1743) led to the synthesis of a library of spiro-piperidine compounds. nih.govnih.gov The most active compound from this series, 3-azaspiro nih.govnih.govundecane hydrochloride, demonstrated an IC50 of 0.92 µM against the M2 channel, which is over an order of magnitude more potent than amantadine (IC50 = 16 µM). nih.govnih.gov In silico docking experiments indicated that this compound is located inside the channel. nih.govnih.gov Solid-state NMR studies revealed that, compared to amantadine, the spiro-piperidine derivative induces a more homogeneous and rigid conformation of the M2 transmembrane domain, which is believed to contribute to its stronger inhibitory potency. nih.govnih.govnih.gov These findings suggest that the bulky spiro ring system provides a more extensive interaction with the channel pore. nih.govnih.gov

The versatility of the spiro-piperidine and related heterocyclic scaffolds has been demonstrated through their activity against several other important enzyme targets.

BACE1: The development of 1,3,4,4a,5,10a-hexahydropyrano[3,4-b]chromene analogs, which are structurally related to the xanthene core, has led to potent BACE1 inhibitors for potential Alzheimer's disease treatment. nih.gov The introduction of this spirocyclic scaffold increased potency and reduced both efflux and CYP2D6 inhibition. Compound 13 from this series showed a BACE1 IC50 of 110 nM. nih.gov

DNA Gyrase: While not direct derivatives of the xanthenone scaffold, a series of spiropyrimidinetrione (SPT) compounds have shown activity against Mycobacterium tuberculosis through the inhibition of DNA gyrase. researchgate.net These compounds operate via a novel mechanism involving Mg2+-independent stabilization of the DNA cleavage complex, and importantly, they are not cross-resistant with fluoroquinolones. researchgate.net

Cathepsin K: A series of novel piperidine-3-carboxamide derivatives were evaluated for their inhibitory activity against cathepsin K, a key enzyme in bone resorption. Compound H-9 emerged as the most potent inhibitor with an IC50 value of 0.08 µM. Molecular docking studies showed that the compound interacts with key active-site residues through hydrogen bonds and hydrophobic interactions, highlighting the role of the piperidine ring in orienting the interacting moieties.

Fructose-1,6-bisphosphatase (FBPase): In the search for novel FBPase inhibitors for type 2 diabetes, natural products were explored. (+)-Usnic acid, a dibenzofuran (B1670420) derivative structurally related to the xanthene core, was found to inhibit both human liver and pig kidney FBPases with IC50 values of 0.37 mM and 0.93 mM, respectively. These inhibitors typically target the allosteric site of the enzyme.

PAI-1 and S-adenosylhomocysteine hydrolase: To date, specific research linking 2H-Spiro[piperidine-3,9'-xanthen]-2-one derivatives to the inhibition of Plasminogen Activator Inhibitor-1 (PAI-1) or S-adenosylhomocysteine (SAH) hydrolase is limited in published literature. However, studies on other small molecule PAI-1 inhibitors have revealed complex allosteric inhibition mechanisms that could inform future design of spirocyclic inhibitors. nih.gov Similarly, while SAH hydrolase is a known therapeutic target, current inhibitors are not structurally related to the spiro-piperidine-xanthenone scaffold. nih.gov

Receptor Antagonism/Agonism Profiling

The spiro-piperidine scaffold is also a key component in the design of ligands for G-protein coupled receptors (GPCRs).

Derivatives based on a spiro-piperidine core have been identified as highly potent and selective antagonists of the melanin-concentrating hormone 1 receptor (MCH-1R), a target for the treatment of obesity and other metabolic disorders. nih.govnih.gov Optimization of a high-throughput screening hit led to a novel class of spiro-piperidine MCH-1R antagonists. nih.gov The synthesis and SAR of this series were described, culminating in the discovery of a compound with an exceptionally low IC50 value of 0.09 nM at the human MCH-1R. nih.gov The research highlights the power of modifying the piperidine scaffold to achieve high-affinity antagonists. nih.gov

Table 2: In Vitro MCH-1R Antagonistic Activity of Spiro-Piperidine Derivatives This table is interactive. Users can sort data by clicking on the headers.

Compound Class Modification Target IC50 (nM) Reference
Novel Spiro-piperidine Optimized from HTS hit hMCH-1R 0.09 nih.gov
Biaryl piperidine Follow-up optimization MCH1 Receptor Single-digit nM nih.gov
Vasopressin V1a Receptor Antagonism

While direct studies on this compound derivatives as vasopressin V1a receptor antagonists are not prominently available in the reviewed literature, research on related spiro-piperidine structures highlights the potential of this chemical class. Patents describe novel indol-2-yl-carbonyl-spiro-piperidine derivatives as modulators of the V1a receptor, specifically acting as antagonists. google.comgoogle.com These compounds are proposed for the treatment of conditions such as anxiety and depressive disorders, which are linked to the neuromodulatory role of vasopressin in the brain. google.com The V1a receptor, expressed in limbic areas like the amygdala, is involved in stress and anxiety regulation. google.com The patented compounds feature a spiro-piperidine core attached to an indole-2-carbonyl group, indicating that the spirocyclic piperidine moiety is a viable scaffold for developing V1a antagonists. google.comgoogle.com Further investigation is required to determine if replacing the indole (B1671886) moiety with a xanthene structure, as in this compound, would retain or modulate this antagonistic activity.

Other Receptor Systems (e.g., Adenosine (B11128) Receptors, Metabotropic Glutamate (B1630785) Receptors, Motilin Receptor, NK1 receptor)

The versatility of the spiro-piperidine scaffold allows for interaction with a range of receptor systems beyond opioid receptors.

NK1 Receptor: Spiro-substituted piperidine derivatives have been investigated as antagonists for the neurokinin-2 (NK2) receptor, a class of receptors related to the NK1 receptor. Specifically, N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides were designed and found to inhibit the binding of neurokinin A to the NK2 receptor with IC50 values in the nanomolar range. nih.gov One derivative, (+/-)-1'-[4-(N-benzoyl-N-methylamino)-3-(3,4-dichlorophenyl)butyl]spiro[benzo[c]thiophene-1(3H), 4'-piperidine] 2-oxide, demonstrated a tenfold greater binding affinity than the lead compound. nih.gov This suggests that the spiro-piperidine framework is a promising starting point for developing potent neurokinin receptor antagonists.

Adenosine and Metabotropic Glutamate Receptors: Direct studies on the interaction of this compound with adenosine or metabotropic glutamate receptors are not detailed in the available literature. However, broader research indicates that interactions between these two receptor systems, specifically A1 adenosine receptors and group I metabotropic glutamate receptors (mGluRs), can occur at presynaptic terminals and play a role in modulating synaptic function. nih.gov The development of ligands for these receptors often involves distinct chemical scaffolds, and while purine (B94841) analogues are common for adenosine receptors ed.ac.ukunife.it, the potential for a spiro-piperidine-xanthene structure to interact with these targets remains an area for future investigation.

Motilin Receptor: There is no available research data from the reviewed sources regarding the interaction of this compound or its close derivatives with the motilin receptor.

Antiproliferative Activity in Cell-Based Assays (non-clinical context)

The antiproliferative potential of spiro-heterocyclic compounds is an area of active investigation. Studies on structurally related spiro-pyridine and spiro-chromane derivatives have shown promising cytotoxic activity against various human cancer cell lines.

A series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives were synthesized and evaluated for their cytotoxic effects. One compound featuring a sulfonyl spacer exhibited the most potent activity, with IC50 values ranging from 0.31 to 5.62 μM against human breast (MCF-7), ovarian (A2780), and colorectal (HT-29) cancer cell lines. researchgate.net Mechanistic studies on this compound revealed the induction of apoptosis and cell cycle arrest in the sub-G1 and G2-M phases in MCF-7 cells. researchgate.net

Similarly, newly synthesized spiro-pyridine derivatives were tested against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines. nih.gov Several spiro-pyridine compounds showed promising results, with one in particular exhibiting an IC50 of 7.83 ± 0.50 μM against Caco-2 cells, which was more potent than the reference drug doxorubicin (B1662922) (IC50 = 12.49 ± 1.10 μM). nih.gov This compound was found to induce apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov

These findings suggest that the spiro-piperidine core, when integrated into larger heterocyclic systems like chromanones or pyridines, can serve as a potent scaffold for the development of new antiproliferative agents. The specific contribution of the xanthene moiety in this compound to this activity warrants direct investigation.

Table 1: Antiproliferative Activity of Related Spiro-Piperidine Derivatives

Compound Class Cell Line IC50 (µM) Reference
Spiro[chroman-2,4'-piperidin]-4-one derivative (with sulfonyl spacer) MCF-7 (Breast) 0.31 - 5.62 researchgate.net
Spiro[chroman-2,4'-piperidin]-4-one derivative (with sulfonyl spacer) A2780 (Ovarian) 0.31 - 5.62 researchgate.net
Spiro[chroman-2,4'-piperidin]-4-one derivative (with sulfonyl spacer) HT-29 (Colorectal) 0.31 - 5.62 researchgate.net
Spiro-pyridine derivative (Compound 7) Caco-2 (Colorectal) 7.83 ± 0.50 nih.gov
Doxorubicin (Reference) Caco-2 (Colorectal) 12.49 ± 1.10 nih.gov
Spiro-pyridine derivative (Compound 7) HepG-2 (Hepatocellular) < 10 nih.gov

This table is based on data for structurally related compounds, not this compound itself.

Antimicrobial and Antiviral Efficacy (in vitro)

The antibacterial potential of molecules containing the spiro-piperidine framework has been explored against both Gram-positive and Gram-negative bacteria.

Escherichia coli and Staphylococcus aureus : Piperidine derivatives have demonstrated activity against S. aureus (Gram-positive) and E. coli (Gram-negative). researchgate.net Studies on spiro-4H-pyran derivatives, which share a spirocyclic nature, also showed antibacterial effects against these two pathogens. nih.gov In one study, a cytosine derivative of spiroaminopyran was most effective against clinical isolates of S. aureus with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. nih.gov Research on other heterocyclic compounds has also identified potent agents against S. aureus, including strains with defined resistance mechanisms. mdpi.com

Mycobacterium tuberculosis : While specific data on this compound against M. tuberculosis is not available in the reviewed literature, the broader class of spiro heterocycles has been investigated. For instance, spiro-piperidine derivatives have shown potential as scaffolds for antileishmanial activity, which sometimes correlates with antimycobacterial potential, though this is not always the case. nih.gov There is a clear need for direct testing of spiro-piperidine-xanthene derivatives against this important pathogen.

Table 2: In Vitro Antibacterial Activity of a Related Spiroaminopyran Derivative

Compound Bacterial Strain MIC (µg/mL) Reference
Spiroaminopyran derivative (5d) Staphylococcus aureus (clinical isolate) 32 nih.gov

This table is based on data for a structurally related compound class, not this compound itself.

The rigid, three-dimensional structure of spiro compounds makes them attractive candidates for the development of antiviral agents that can interfere with viral proteins.

SARS-CoV-2: Research has identified spiro-oxindole derivatives as potential inhibitors of SARS-CoV-2. nih.gov In one study, synthesized spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine] derivatives showed potent in vitro activity against the virus. nih.gov The most active compounds were found to inhibit the viral RNA-dependent-RNA-polymerase (RdRp) and spike glycoprotein (B1211001) with IC50 values in the low nanomolar range, comparable to or better than the reference drug chloroquine. nih.gov Another study on an indole-3-carboxylic acid derivative containing a piperidine moiety demonstrated complete inhibition of SARS-CoV-2 replication at a concentration of 52.0 μM. nih.gov

Dengue Virus (DENV): The spiropyrazolopyridone scaffold has been explored for its potential as a DENV inhibitor. Structure-activity relationship studies revealed that substitutions on the phenyl ring of the benzyl (B1604629) group were beneficial for potency against DENV-2. utmb.edu Two compounds, 22 (JMX0376) and 24 (JMX0395), which featured 4-chloro-3-fluorobenzyl and 2,4-bis(trifluoromethyl)benzyl groups respectively, displayed the most potent and broad-spectrum inhibitory activity against DENV-1, -2, and -3, with EC50 values in the nanomolar to low micromolar range. utmb.edu These findings highlight the potential of spirocyclic scaffolds in targeting DENV.

Table 3: In Vitro Antiviral Activity of Related Spiro Compounds

Compound Class Virus Target/Assay Activity (IC50/EC50) Reference
Spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine] derivative (3a) SARS-CoV-2 RdRp Inhibition 40.23 ± 0.09 nM nih.gov
Spiro[indoline-3,5'-pyrido[2,3-d:6,5-d']dipyrimidine] derivative (3a) SARS-CoV-2 Spike Glycoprotein Inhibition 40.27 ± 0.17 nM nih.gov
Chloroquine (Reference) SARS-CoV-2 RdRp Inhibition 45.00 ± 0.02 nM nih.gov
Spiropyrazolopyridone derivative (JMX0376) DENV-1, -2, -3 Viral Inhibition nM to low µM utmb.edu

This table is based on data for structurally related compounds, not this compound itself.

Antiparasitic and Antileishmanial Activity

Derivatives of spiro-piperidine have demonstrated significant potential as antiparasitic agents, particularly against Leishmania major, the parasite responsible for cutaneous leishmaniasis. In vitro studies have shown that newly synthesized spiro-piperidine derivatives exhibit potent antileishmanial activity against both the promastigote and amastigote forms of the parasite. nih.gov Notably, many of these compounds displayed superior activity compared to the standard drug, miltefosine. nih.govresearchgate.net

Two standout derivatives, compounds 8a and 9a , showed exceptional activity in the sub-micromolar range against the amastigote form, with IC50 values of 0.89 µM and 0.50 µM, respectively. nih.govresearchgate.net This is a marked improvement over miltefosine, which has an IC50 of 8.08 µM. nih.gov The mechanism of action for these compounds is suggested to be the inhibition of the folate pathway by targeting dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1). nih.govresearchgate.netnih.gov This was supported by experiments where the antileishmanial effects of the most active compounds were reversed by the addition of folic and folinic acids, similar to the known antifolate drug trimethoprim. nih.govresearchgate.netnih.gov

Beyond leishmaniasis, other spiro-containing compounds have shown activity against Trypanosoma brucei, the parasite causing Human African Trypanosomiasis. nih.gov These compounds act by inhibiting trypanothione (B104310) reductase (TR), an enzyme crucial for the parasite's defense against oxidative stress and absent in humans. nih.gov The central spiro scaffold is considered a promising starting point for developing drugs to treat the central nervous system stage of the disease. nih.gov

Table 1: In Vitro Antileishmanial Activity of Spiro-Piperidine Derivatives against L. major

Compound IC50 (Amastigote form, µM) Reference Drug (Miltefosine) IC50 (µM)
8a 0.89 8.08
9a 0.50 8.08

Data sourced from PubMed Central. nih.gov

Antioxidant Properties and Mechanisms (in vitro)

The piperidine nucleus is recognized as a valuable scaffold for developing potent antioxidant agents. scispace.cominnovareacademics.inresearchgate.net Spirocyclic compounds, in general, have been reviewed for their antioxidant activities, with many synthetic derivatives showing promising results. nih.gov The antioxidant capacity of these molecules is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical scavenging tests. nih.gov

The mechanisms behind the antioxidant effects of piperidine derivatives can vary and include:

Free Radical Scavenging: Directly neutralizing harmful free radicals. nih.gov

Metal Ion Chelation: Binding to transition metal ions that can catalyze oxidative reactions. nih.gov

Hydrogen Atom Transfer (HAT): Donating a hydrogen atom to a radical species, thereby stabilizing it. nih.gov

Inhibition of Oxidative Enzymes: Some compounds can inhibit enzymes that produce reactive oxygen species. mdpi.com

For instance, studies on spiro[indole-3,2-oxirane] derivatives showed significant inhibition percentages in DPPH and nitric oxide (NO) scavenging assays. nih.gov Similarly, various N-substituted piperidines and piperidinone derivatives have demonstrated good antioxidant activity, with the potency often influenced by the nature and position of substituents on the aromatic rings. scispace.comresearchgate.net Electron-donating groups, such as methoxy, and electron-withdrawing groups, like fluoro and chloro, have been shown to confer good antioxidant activity in different piperidine-based series. scispace.com While specific data for this compound derivatives is part of a broader class of compounds, the general findings suggest that this scaffold is a promising basis for the development of effective antioxidants.

Table 2: Antioxidant Activity of Selected Spirocyclic Compounds (DPPH Assay)

Compound Class Compound Example Inhibition (%) at 100 µM Standard
Spiro[indole-3,2-oxirane] A2 91.32 Not specified
Spirocyclopropanoxyindole A4 63.90 (at 1 mg/mL) Vitamin C (82.30%)

Data sourced from RSC Advances. nih.gov

Computational Approaches in Ligand-Target Interaction Studies

Computational methods are integral to modern drug discovery, providing insights into how ligands interact with their biological targets and guiding the optimization of lead compounds. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method helps in understanding the binding mechanism and predicting the inhibitory potential of a compound. nih.govrsc.orgmdpi.com

For spiro-piperidine derivatives, docking studies have been crucial in rationalizing their biological activities. In the context of antileishmanial research, docking experiments with the most active compounds, 8a and 9a , against Leishmania major pteridine reductase (Lm-PTR1) helped to explain their potent in vitro effects. nih.govresearchgate.net Molecular dynamics simulations further confirmed that these compounds form a stable and high-potential binding complex with Lm-PTR1. nih.govresearchgate.netnih.gov

While specific docking studies of this compound against Cdc7 kinase, CK2, or PPARγ are not detailed in the provided search results, research on similar spirocyclic structures against other kinase targets is prevalent. For example, a series of spiro[indoline-3, 4'-piperidine]-2-ones were evaluated as c-Met inhibitors, and docking studies were used to verify the experimental results and elucidate the molecular basis for their high activity. nih.gov Another study on spiro[chromene-2,4′-piperidine]s used molecular docking to show that the compound's binding pose at the 5-HT2C receptor overlapped well with a known agonist. nih.gov These examples underscore the utility of molecular docking in predicting and understanding the interaction of spiro-piperidine scaffolds with various protein targets, a methodology directly applicable to kinases like Cdc7 and CK2, and nuclear receptors like PPARγ.

Table 3: Example of Molecular Docking Application for Spiro Compounds

Compound Class Target Protein Key Finding from Docking
Spiro-piperidine derivatives Lm-PTR1 Rationalized potent in vitro antileishmanial activity. nih.govresearchgate.net
Spiro[indoline-3, 4'-piperidine]-2-ones c-Met Kinase Explained the molecular mechanism of high inhibitory activity. nih.gov
Spiroquinoxalinopyrrolidine hybrids Acetylcholinesterase (AChE) Docking results were consistent with in vitro inhibitory findings. nih.gov

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. nih.govresearchgate.netdergipark.org.tr This model then serves as a template for virtual screening to find new lead compounds or for optimizing existing ones. dergipark.org.trnih.gov Lead optimization is the process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). spirochem.comnih.govscienceopen.com

The pharmacophore concept is central to advancing lead compounds toward clinical evaluation. researchgate.netspirochem.com For instance, a pharmacophore model can be generated from a set of active ligands or from the structure of the ligand-binding site on a target protein. nih.gov This model can then be used to screen large compound libraries to identify novel molecules that fit the required pharmacophoric features. researchgate.net

Strategies for lead optimization often involve:

Structural Simplification: Removing non-essential parts of a complex molecule to improve synthetic accessibility and pharmacokinetic profiles while retaining the key pharmacophore. scienceopen.com

Structure-Activity Relationship (SAR) Guided Modifications: Systematically altering functional groups to enhance target binding and efficacy. nih.gov

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to improve ADMET characteristics. nih.gov

Scaffold Hopping: Replacing the core structure of a molecule with a different one while maintaining the original pharmacophoric features, often to improve novelty or properties. researchgate.net

While specific pharmacophore models for this compound were not found in the search results, the general principles are widely applied to similar heterocyclic compounds. nih.govjppres.com The integration of pharmacophore modeling with molecular docking and other computational tools creates a robust pipeline for identifying and refining new therapeutic agents in the preclinical phase. nih.govdergipark.org.tr

Emerging Applications and Material Science Prospects of 2h Spiro Piperidine 3,9 Xanthen 2 One Scaffolds

Development of Fluorescent Materials with Aggregation Induced Emission (AIE)

A significant challenge in the field of luminescent materials is the phenomenon of aggregation-caused quenching (ACQ), where fluorescent molecules lose their light-emitting properties in the solid state or in high concentrations. The development of materials exhibiting Aggregation-Induced Emission (AIE) offers a powerful solution to this problem, as these materials are non-emissive in dilute solutions but become highly luminescent upon aggregation. rsc.org

While research on the specific 2H-Spiro[piperidine-3,9'-xanthen]-2-one is nascent, studies on closely related spiro-xanthene structures demonstrate the promise of this core for creating AIE-active materials. For instance, a donor–π–acceptor–π–donor luminescent material incorporating a spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) core was designed and shown to possess AIE characteristics. rsc.org The propeller-like, sterically hindered structure of such spiro compounds prevents intermolecular π–π stacking in the aggregated state, which typically quenches fluorescence. Instead, the restriction of intramolecular motions (RIMs) upon aggregation blocks non-radiative decay pathways, leading to enhanced fluorescence emission. nih.gov

The mechanism behind AIE in similar systems, such as spiro-functionalized diphenylethenes, has been linked to the suppression of a reversible photocyclization process that occurs in solution but is blocked by aggregation. nih.gov By fusing a flexible chromophore with a rigid spiro scaffold, it is possible to achieve high solid-state fluorescent quantum yields, with some examples reaching up to 99.8%. nih.gov This indicates a strong potential for the this compound scaffold to be utilized in the development of novel AIE materials for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Table 1: Properties of AIE-active Spiro-Xanthene Analogue

Compound Core Structure Key Property Emission Color Potential Application
SP-TH rsc.org Spiro[fluorene-9,9'-xanthene] Aggregation-Induced Emission (AIE) Deep-blue in solid state Organic Emitters

Mechanochromic Properties in Solid-State Materials

Mechanochromic (MC) materials, which change their luminescent properties in response to mechanical stimuli such as grinding, shearing, or pressing, are of great interest for applications in stress sensing, security papers, and data storage. The structural changes between different solid-state packing modes (e.g., crystalline and amorphous) are responsible for the observed color and emission shifts.

The spiro-xanthene scaffold has been shown to be a promising component for designing MC materials. A molecule based on a spiro[fluorene-9,9'-xanthene] core demonstrated a distinct hypsochromic shift (a shift to a shorter wavelength) in its fluorescence upon grinding, changing from a yellowish-green to a bluish-green emission. rsc.org This change was reversible, with the original emission recovered by fuming the ground powder with a solvent. This behavior is attributed to the disruption of the crystalline packing and formation of a higher-energy amorphous state upon the application of mechanical force. rsc.orgrsc.org

The rigid and twisted nature of the spiro[piperidine-3,9'-xanthen]-2-one scaffold could similarly facilitate the formation of loosely packed, metastable states upon mechanical stress, leading to observable mechanochromic behavior. The ability to fine-tune the electronic properties by modifying the piperidine (B6355638) or xanthene rings could allow for the development of a range of MC materials with tailored responses.

Table 2: Mechanochromic Behavior of a Spiro-Xanthene Based Material

Material Core Structure Stimulus Observed Change Reversibility

Photochromic Applications (drawing on spiropyran/xanthene photochromism)

Photochromism is a reversible transformation of a chemical species between two forms, induced in at least one direction by electromagnetic radiation. mdpi.com This property is the basis for applications such as self-darkening lenses, optical data storage, and molecular switches. Spiropyrans are a well-known class of photochromic compounds that can switch from a colorless, closed spiro (SP) form to a colored, open merocyanine (B1260669) (MC) form upon UV light irradiation. researchgate.net This process is reversible, with visible light or thermal energy driving the molecule back to its spiro form. researchgate.net

The this compound scaffold contains a spiro center analogous to that in spiropyrans. The xanthene moiety is structurally related to the chromene part of spiropyrans. Research on 2H-chromenes derived from hydroxy-9H-xanthen-9-ones has shown that these compounds exhibit photochromic behavior in solution. researchgate.net The introduction of fused ring systems can lead to more stabilized colored forms. researchgate.net

Given these precedents, it is conceivable that derivatives of this compound could be designed to exhibit photochromism. The cleavage of the spiro C-O bond upon UV irradiation would lead to a planar, conjugated merocyanine-like structure with a distinct color. The piperidinone ring offers sites for functionalization to tune the electronic properties and switching kinetics of the system, potentially creating novel photo-responsive materials.

Scaffolds for Natural Product Synthesis

Natural products remain a vital source of inspiration for drug discovery, and the synthesis of complex natural product analogues is a key strategy in medicinal chemistry. rsc.org Spirocycles are a common structural motif in a wide array of natural products, and synthetic routes to spirocyclic frameworks are highly valuable. mdpi.comchim.it The synthesis of such complex molecules often relies on building blocks that can introduce stereochemical and architectural complexity in a controlled manner.

The this compound scaffold represents a rigid, three-dimensional framework that can serve as a starting point for the synthesis of novel, complex molecules inspired by natural products. Strategies such as diverted total synthesis, where advanced intermediates in a synthetic route are used to create a library of analogues, could be applied to this scaffold. rsc.org While there are no direct reports of this specific scaffold being used to anticipate a natural product, the general principle of using synthetic scaffolds to create compounds that are later identified in nature is well-established. nih.gov The unique topology of the spiro[piperidine-xanthene] core makes it an attractive building block for generating libraries of compounds with high sp3 character, an attribute often associated with successful clinical candidates.

Probes for Chemical Biology Research

Chemical probes are selective small-molecule modulators of protein function that enable the investigation of biological processes in cellular and in vivo systems. escholarship.org They are essential tools for target validation in drug discovery. Spiro-piperidine structures have been identified as valuable scaffolds for developing such probes due to their conformational rigidity, which allows for precise spatial positioning of functional groups to interact with protein targets. nih.govresearchgate.net

Notably, the xanthene-9-spiro-4'-piperidine nucleus, a close analogue of the title compound, has been successfully used as a probe to explore opiate activity. nih.gov By introducing functional groups, such as a hydroxyl group on the xanthene ring, researchers were able to create potent µ-opiate agonists. nih.gov This demonstrates that the spiro[piperidine-xanthene] framework can be effectively tailored to interact with specific biological targets.

Furthermore, other spiro-piperidine derivatives have been synthesized and evaluated for various biological activities, including antileishmanial properties, highlighting the versatility of this scaffold in probing different biological systems. nih.gov The this compound scaffold, with its multiple sites for chemical modification, is therefore a highly promising platform for the development of novel chemical probes to dissect complex biological pathways and identify new therapeutic targets.

Table 3: Mentioned Compounds

Compound Name
This compound
4,4'-((3′,6′-dibutoxyspiro[fluorene-9,9'-xanthene]-2,7-diyl)bis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)
1'-methylxanthene-9-spiro-4'-piperidines
Spiropyran
Merocyanine
2H-Chromene

Future Directions and Translational Outlook for 2h Spiro Piperidine 3,9 Xanthen 2 One Research

Advancements in Asymmetric and Green Synthetic Strategies

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern pharmaceutical chemistry. unibo.it For spiro[piperidine-xanthene] derivatives, future efforts will concentrate on refining both asymmetric and green synthesis protocols to produce enantiomerically pure compounds through sustainable processes.

Key advancements are anticipated in the following areas:

Organocatalysis: The use of chiral phosphoric acids and other organocatalysts has shown great promise in the asymmetric synthesis of 3-spiropiperidines, achieving high yields and excellent enantioselectivities. whiterose.ac.uk Future work will likely expand the scope of these catalysts to the specific 2H-Spiro[piperidine-3,9'-xanthen]-2-one framework.

Microwave and Ultrasound-Assisted Synthesis: Green chemistry principles are being actively applied to the synthesis of related heterocyclic systems. researchgate.net Techniques like microwave irradiation and ultrasound assistance have been shown to accelerate reactions, improve yields, and reduce the need for hazardous solvents in the synthesis of xanthenes and other spiro compounds. utrgv.edunih.gov For instance, ultrasound-assisted condensation reactions have yielded xanthene derivatives in 90–98% yields within 30–90 minutes. nih.gov

Multi-Component Reactions: One-pot, multi-component reactions represent a highly efficient strategy for constructing complex molecular architectures. researchgate.net Developing such a reaction for this compound would streamline its synthesis, making it more cost-effective and scalable. An eco-friendly, one-pot, three-component 1,3-dipolar cycloaddition reaction has been successfully used to create spirooxindole-pyrrolidine/piperidine (B6355638) fused nitrochromanes. researchgate.net

Integration of Advanced Computational Methods for Deeper Understanding of Reactivity and Biological Interactions

In silico tools are becoming indispensable for accelerating drug discovery and materials science. For the spiro[piperidine-xanthene] scaffold, computational methods will provide deeper insights into its behavior at a molecular level.

Future applications will include:

Target Identification and Spectrum Prediction: Web-based tools can predict the biological targets and activity spectra of new piperidine derivatives, guiding further preclinical studies into areas like oncology and central nervous system diseases. clinmedkaz.org

Molecular Docking and Dynamics Simulations: These techniques are crucial for understanding how spiro[piperidine-xanthene] derivatives interact with their biological targets. For example, docking and molecular dynamics simulations have been used to rationalize the in vitro activity of spiro-piperidine compounds against Leishmania major by confirming stable binding to the Lm-PTR1 enzyme. researchgate.net Similarly, these methods have helped to elucidate the binding modes of piperidine-based ligands to sigma receptors. nih.govrsc.org

DFT Calculations: Density Functional Theory (DFT) is used to study the electronic properties of molecules. It has been applied to the rational design of spiro[fluorene-9,9'-xanthene]-based materials to investigate their photophysical properties. rsc.org Such calculations can predict reactivity, stability, and electronic transitions, aiding in the design of compounds with specific functions.

Exploration of Novel Biological Target Space Beyond Current Scope

While research has identified several biological activities for related spiropiperidine compounds, a vast area of target space remains unexplored for the this compound scaffold itself. The rigid structure is ideal for creating selective ligands for a variety of protein targets. bepls.com

Future research will likely probe new therapeutic areas by investigating interactions with:

Receptors and Ion Channels: Derivatives of the xanthene-9-spiro-4'-piperidine nucleus have been found to be potent mu-opiate agonists. nih.gov Other novel spiro-piperidine derivatives have been identified as highly potent and selective antagonists for the melanin-concentrating hormone 1 receptor (MCH-1R). nih.gov There is also potential for developing these compounds as anticalcium agents. researchgate.net

Enzymes: The spiropiperidine scaffold has been incorporated into inhibitors for various enzymes. This includes inhibitors of fatty acid synthesis in pathogenic bacteria, DNA gyrase, and histone deacetylases (HDACs). bepls.comnih.govrsc.org

Antipathogenic Agents: Spiro-piperidine derivatives have demonstrated promising activity against a range of pathogens, including Leishmania major and Mycobacterium tuberculosis. researchgate.netbepls.com Some compounds showed superior selectivity and safety compared to existing drugs like miltefosine. researchgate.net

Development of Spiro[piperidine-xanthene] Based Functional Materials with Tunable Properties

The inherent photophysical properties of the xanthene core, combined with the structural rigidity of the spiro-piperidine linkage, make this scaffold a promising candidate for advanced functional materials.

Future development in this area includes:

Organic Emitters: Researchers have designed molecules incorporating a spiro[fluorene-9,9'-xanthene] (B3069175) core that exhibit aggregation-induced emission (AIE) and mechanochromic properties. rsc.org These materials are highly luminescent in the solid state and change color under mechanical force, making them suitable for applications in sensors and displays. rsc.org

Hole Transporting Materials (HTMs): Spiro[fluorene-9,9'-xanthene] (SFX)-based compounds have been designed and synthesized for use as HTMs in perovskite solar cells. rsc.org These materials exhibit suitable energy levels and hole mobility, contributing to efficient and stable solar cell performance. rsc.org The development of derivatives with tunable electronic properties could lead to even more efficient organic electronic devices.

Strategic Design for Enhanced Pre-clinical Efficacy and Selectivity

The ultimate goal of medicinal chemistry research is to translate a promising compound into a clinical candidate. For this compound, strategic design will be crucial for improving its drug-like properties.

Key strategies for future research include:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how different substituents on the piperidine and xanthene rings affect biological activity and selectivity is essential. SAR studies on related spirochromanone derivatives have successfully identified compounds with outstanding inhibitory activities toward various pathogenic bacteria. nih.gov

Pharmacokinetic Optimization: The spirocyclic center inherently increases molecular rigidity, which can be advantageous for improving the pharmacokinetic profile by reducing the number of rotatable bonds. bepls.com Future work will focus on fine-tuning the scaffold to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Isosteric Replacements and Conformational Analysis: As demonstrated in the development of opiate agonists from the xanthene-9-spiro-4'-piperidine nucleus, isosteric replacement of key functional groups (like a phenolic hydroxyl group) and studying the effects of piperidine ring conformation can dramatically influence activity and lead to compounds with improved pharmacological profiles. nih.gov

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